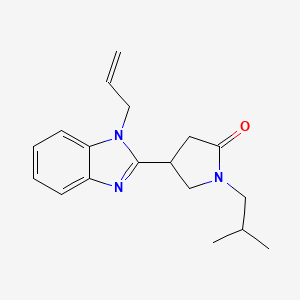
1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H23N3O and its molecular weight is 297.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure suggests various avenues for biological interactions, particularly in the realms of antibacterial, anticancer, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structural characteristics:
- Molecular Formula: C₁₅H₁₈N₂O
- Molecular Weight: 246.32 g/mol
- IUPAC Name: this compound
The structure features a pyrrolidinone core linked to a benzimidazole moiety, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds with similar structural features. For instance, derivatives containing benzimidazole moieties have demonstrated significant activity against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| This compound | Bacillus subtilis | TBD |
The exact MIC for this compound remains to be determined (TBD), but its structural similarities suggest potential for significant antibacterial activity.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Compounds with benzimidazole and pyrrolidine structures have been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
Table 2: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound C | Acetylcholinesterase | 5.12 |
| Compound D | Urease | 3.45 |
| This compound | TBD | TBD |
The IC50 values for related compounds indicate that further investigation into the enzyme inhibitory properties of our target compound is warranted.
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Study on Benzimidazole Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various benzimidazole derivatives for their antibacterial properties. The findings indicated that modifications to the benzimidazole ring significantly enhanced activity against Staphylococcus aureus and E. coli .
- Pyrrolidine Analogues : Research focusing on pyrrolidine derivatives demonstrated their effectiveness as AChE inhibitors, with some compounds showing IC50 values lower than standard drugs used in Alzheimer's treatment .
Properties
IUPAC Name |
1-(2-methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-4-9-21-16-8-6-5-7-15(16)19-18(21)14-10-17(22)20(12-14)11-13(2)3/h4-8,13-14H,1,9-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPUDIAVRLKXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














